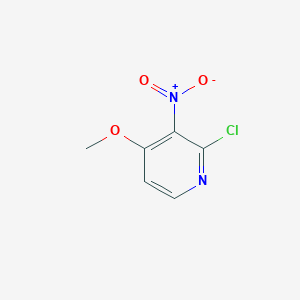

2-Chloro-4-methoxy-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXPNTNLKOJPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396299 | |

| Record name | 2-chloro-4-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6980-09-2 | |

| Record name | 2-chloro-4-methoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methoxy-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methoxy-3-nitropyridine (CAS: 6980-09-2)

Introduction

2-Chloro-4-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its pyridine core is a privileged scaffold in medicinal chemistry, and the strategic placement of its three distinct functional groups—a chloro atom, a methoxy group, and a nitro group—makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Identification

Chemical Structure

The structure consists of a pyridine ring substituted at the C-2, C-3, and C-4 positions. The IUPAC name for this compound is this compound.[4]

References

A Technical Guide to 2-Chloro-4-methoxy-3-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

In the landscape of medicinal chemistry and organic synthesis, substituted pyridines represent a "privileged" structural motif, forming the core of numerous pharmaceuticals and agrochemicals.[1] Among these, 2-Chloro-4-methoxy-3-nitropyridine stands out as a highly versatile and strategically important chemical intermediate. Its unique arrangement of functional groups—a nucleophilic substitution-prone chloro group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—on an electron-deficient pyridine ring creates a platform for complex molecular engineering.[2] This guide provides an in-depth examination of its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for researchers engaged in drug discovery and development.

Chemical Identity and Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound .[3] Due to its widespread use as a building block, it is also known by several synonyms and identifiers in chemical literature and commercial catalogs.

Common Synonyms:

-

2-Chloro-3-nitro-4-methoxypyridine[3]

-

Pyridine, 2-chloro-4-methoxy-3-nitro-

Key Identifiers:

-

CAS Number: 6980-09-2[3]

-

Molecular Formula: C₆H₅ClN₂O₃[3]

-

Molecular Weight: 188.57 g/mol [3]

-

InChIKey: SVXPNTNLKOJPTK-UHFFFAOYSA-N[3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source |

| Appearance | White to off-white or pale-yellow solid | ChemicalBook, Guidechem |

| Boiling Point | 314.9 ± 37.0 °C (Predicted) | ChemicalBook |

| Density | 1.445 g/cm³ (Predicted) | ChemicalBook |

| pKa | -0.48 ± 0.10 (Predicted) | Guidechem |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | ChemicalBook |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the selective methoxylation of a readily available precursor, 2,4-dichloro-3-nitropyridine.

Synthetic Pathway Overview

The synthesis hinges on the differential reactivity of the two chlorine atoms on the 2,4-dichloro-3-nitropyridine ring. The chlorine at the C4-position is more activated towards nucleophilic attack than the chlorine at the C2-position. This heightened reactivity is a direct consequence of the electronic landscape of the pyridine ring, which is heavily influenced by the electron-withdrawing nitro group and the ring nitrogen.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Selective Methoxylation

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on dichloronitropyridine systems.

Materials:

-

2,4-Dichloro-3-nitropyridine

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol.

-

Reagent Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of sodium methoxide (1.0-1.1 eq) in methanol to the stirred reaction mixture. The controlled, slow addition is crucial to manage the exothermic nature of the reaction and to favor the selective substitution at the C4 position.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Product: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to pale-yellow solid.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its predictable reactivity, which is dominated by Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the potent electron-withdrawing effect of the nitro group at the C3 position.[4] This electronic configuration renders the carbon atoms of the ring electrophilic, particularly those at the C2 and C6 positions. The chlorine atom at the C2 position serves as an excellent leaving group, making this site highly susceptible to attack by a wide range of nucleophiles.

Causality of Reactivity:

-

Ring Activation: The ring nitrogen and the nitro group work in concert to withdraw electron density from the aromatic system. This activation is a prerequisite for the ring to be attacked by a nucleophile, a step that temporarily disrupts aromaticity.[4][5]

-

Intermediate Stabilization: The rate-determining step of the SNAr mechanism is the initial attack of the nucleophile to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4][6] The negative charge in this complex can be delocalized onto the electronegative oxygen atoms of the nitro group, providing substantial stabilization that lowers the activation energy of the reaction.[6]

-

Leaving Group Expulsion: In the final, rapid step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr). (Note: The DOT script above is a template. Actual image rendering requires image hosting.)

Common nucleophiles used in reactions with this substrate include amines, alkoxides, and thiolates, allowing for the introduction of a diverse array of functional groups at the C2 position.

Applications in Drug Discovery and Agrochemicals

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its ability to undergo predictable transformations makes it an invaluable tool for constructing molecular scaffolds with tailored properties.[2]

Key Application Areas:

-

Pharmaceutical Synthesis: It serves as a precursor in multi-step syntheses of Active Pharmaceutical Ingredients (APIs). For instance, related chloronitropyridine derivatives are used in the synthesis of kinase inhibitors for oncology and anti-inflammatory agents. The subsequent reduction of the nitro group to an amine provides another key functional handle for further molecular elaboration, such as amide bond formation or the construction of fused heterocyclic systems.

-

Agrochemical Development: The pyridine core is prevalent in many modern pesticides and herbicides. This intermediate is used to build novel crop protection agents, where precise molecular modifications are essential for efficacy and selectivity.[2]

While specific drug examples directly citing this exact starting material can be proprietary, the synthetic utility is well-established in patents for creating substituted aminopyridines, a common motif in drug candidates. For example, the synthesis of various prazole-type proton pump inhibitors involves multi-step pathways starting from substituted pyridine derivatives.[7]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are paramount when handling this compound.

Hazard Identification

The compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use.

GHS Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[2][9]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

-

Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.[2]

Conclusion

This compound is a high-value intermediate whose utility is rooted in its well-defined and predictable reactivity. The interplay of its chloro, methoxy, and nitro functional groups on the pyridine scaffold provides a robust platform for the synthesis of complex molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the creation of novel and effective chemical entities.

References

- Arjunan, V., et al. (2012). A comparative study on vibrational, conformational and electronic structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 305-17.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: Applications of this compound (CAS 6980-09-2).

- ResearchGate. Synthesis of 2-chloro-3-nitro-4-(3,4-dimethoxyphenyl)pyridine (14).

- Fisher Scientific. (2024).

- ECHEMI. (2018).

- BenchChem. A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.

- Chemistry Steps.

- Google Patents. (2012).

- PubChem. This compound.

- ChemicalBook. This compound CAS#: 6980-09-2.

- Guidechem. This compound 6980-09-2 wiki.

- AK Scientific, Inc.

- Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-6-methoxy-3-nitropyridine.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-3-NITROPYRIDINE.

- ECHEMI.

- Google Patents. (2010).

- The Royal Society of Chemistry.

- Organic Syntheses. Organic Syntheses Procedure.

- ChemicalBook. 2-Chloro-4-methyl-3-nitropyridine synthesis.

- ChemicalBook. 2-Chloro-6-methoxy-3-nitropyridine(35833-61-8) 1H NMR spectrum.

- Guidechem. How to apply and prepare 2-Chloro-3-nitropyridine efficiently?.

- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Google Patents. (2010). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Sigma-Aldrich. 2-Chloro-6-methoxy-3-nitropyridine 98%.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- BenchChem. A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs.

- ACS Publications. (1993). Reactions of nitroanisoles. 4. Reaction of 2,4- and 2,6-dinitroanisole with cyclohexylamine. Evidence of a "dimer" nucleophile.

- YouTube. (2019).

- University of California, Santa Barbara. (2012).

- ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)

- ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.

- Wikipedia.

- Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Manus Aktteva Biopharma LLP. 2-Chloro-6-methoxy-3-nitropyridine (CAS No.: 38533-61-8).

- National Center for Biotechnology Information. (2011).

- ECHEMI. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.

- Google Patents. (2014). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- ResearchGate. 1H, 13C and 15N NMR study of 2-alkylnitrosoamino-4-nitropyridines and N-oxides: An example on restricted inversion of sp 3 nitrogen.

Sources

- 1. researchgate.net [researchgate.net]

- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 3. This compound | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]

- 8. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-4-methoxy-3-nitropyridine

Introduction

2-Chloro-4-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research. Its strategic arrangement of chloro, methoxy, and nitro groups on a pyridine scaffold makes it a versatile synthetic intermediate.[1][2][3] The pyridine ring, being electron-deficient, is further activated by the potent electron-withdrawing nitro group, rendering the C2 position, occupied by the chlorine atom, highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility, enabling chemists to introduce a wide array of functionalities and construct complex molecular architectures.[1] This guide serves as a technical resource for researchers, providing a comprehensive overview of its molecular characteristics, core reactivity principles, synthetic applications, and essential safety protocols.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its identification, handling, and use in quantitative experimental design.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 6980-09-2 | ChemicalBook, PubChem[2][4] |

| Molecular Formula | C₆H₅ClN₂O₃ | ChemicalBook, PubChem[2][4] |

| Molecular Weight | 188.57 g/mol | ChemicalBook, PubChem[2][4] |

| Appearance | White to off-white solid | ChemicalBook[3] |

| Boiling Point | 314.9 ± 37.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.445 g/cm³ (Predicted) | ChemicalBook[3] |

| SMILES | COC1=C(C(=NC=C1)Cl)[O-] | PubChem[4] |

| InChI Key | SVXPNTNLKOJPTK-UHFFFAOYSA-N | PubChem[4] |

Molecular Structure and Representation

The structural arrangement of substituents on the pyridine ring is key to the molecule's chemical behavior. The chlorine atom at the 2-position and the nitro group at the 3-position are ortho to the ring nitrogen, while the methoxy group is at the 4-position.

Caption: 2D structure of this compound.

Core Reactivity: The Principle of Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic value of this compound stems from its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). This reactivity is not merely a random occurrence but a direct consequence of the electronic architecture of the molecule.

Causality Behind Reactivity:

-

Ring Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of the nitro (-NO₂) group at the C3 position, which is a powerful electron-withdrawing group through both inductive and resonance effects.

-

Electrophilic Target: This strong electron withdrawal polarizes the ring, making the carbon atoms, particularly those bearing a leaving group, highly electrophilic and susceptible to attack.

-

Stabilization of Intermediate: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of a nucleophile on the C2 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which stabilizes this transient species.

-

Leaving Group Expulsion: In the second, faster step, aromaticity is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.

This predictable reactivity allows for the regioselective introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C2 position.

Application in Synthesis: A Representative Protocol for Amination

Objective: To synthesize a 2-amino-4-methoxy-3-nitropyridine derivative via SNAr.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (e.g., benzylamine, morpholine) (1.1 - 1.5 eq)

-

Anhydrous solvent (e.g., Acetonitrile, Dioxane, or DMF)

-

Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).

Experimental Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (approx. 0.1-0.2 M concentration).

-

Reagent Addition: Add the amine (1.1 eq) to the stirred solution, followed by the dropwise addition of the base (1.5 eq). The base acts as a scavenger for the HCl generated during the reaction.

-

Reaction Conditions: The reaction can often proceed at room temperature, but may require heating (e.g., 60-100 °C) to achieve a reasonable rate, depending on the nucleophilicity of the amine.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Partition the residue between an organic solvent (e.g., Ethyl Acetate) and water. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 2-amino-4-methoxy-3-nitropyridine derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Generalized workflow for SNAr amination reaction.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazard Classifications:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a NIOSH-approved respirator if inhalation risk is high.

-

Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[3]

Conclusion

This compound is a valuable and reactive building block in modern organic synthesis. A thorough understanding of its physicochemical properties and the electronic principles governing its reactivity—primarily Nucleophilic Aromatic Substitution—is essential for its effective and safe utilization. Its ability to serve as a scaffold for the introduction of diverse functional groups ensures its continued relevance in the development of novel pharmaceuticals and agrochemicals.

References

-

This compound | C6H5ClN2O3 | CID 3778232 . PubChem. [Link]

-

Exploring the Chemical Landscape: Applications of this compound (CAS 6980-09-2) . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring the Chemical Landscape: Applications of this compound (CAS 6980-09-2) . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound | C6H5ClN2O3 | CID 3778232 . PubChem. [Link]

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution . Organic Letters. [Link]

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

Concerted Nucleophilic Aromatic Substitutions . PMC - NIH. [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazi . Zenodo. [Link]

Sources

A Senior Application Scientist's Guide to 2-Chloro-4-methoxy-3-nitropyridine: Safety, Handling, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Chloro-4-methoxy-3-nitropyridine (CAS No. 6980-09-2), a key heterocyclic intermediate in modern organic synthesis. Moving beyond a standard safety data sheet, this guide synthesizes critical safety data with field-proven insights into its practical handling and application. The objective is to empower researchers to utilize this versatile building block safely and effectively, mitigating risks while maximizing its synthetic potential in pharmaceutical and agrochemical development.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound is a substituted pyridine ring bearing three distinct functional groups: a chloro group, a methoxy group, and a nitro group. This specific arrangement makes it a valuable precursor for constructing more complex molecular architectures through sequential, regioselective reactions.[1] Its fundamental properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 6980-09-2 | [2] |

| Molecular Formula | C₆H₅ClN₂O₃ | [2] |

| Molecular Weight | 188.57 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white or pale-yellow to yellow-brown solid | [3][4] |

| Boiling Point | 314.9 ± 37.0 °C (Predicted) | [3] |

| Density | 1.445 g/cm³ | [3] |

| pKa | -0.48 ± 0.10 (Predicted) | [3] |

Section 2: Comprehensive Hazard Analysis and GHS Classification

The chemical reactivity that makes this compound a useful synthetic intermediate also dictates its hazard profile. The combination of an electrophilic pyridine ring, a leaving group (chloro), and an electron-withdrawing nitro group presents specific toxicological concerns. The Globally Harmonized System (GHS) classification provides a clear and universal understanding of these hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[2]

Toxicological Rationale:

-

Acute Toxicity (H302, H312, H332): The compound's classification as harmful underscores the need to prevent direct contact, ingestion, and inhalation. Systemic absorption can lead to adverse effects.

-

Irritation (H315, H319, H335): As an irritant, the compound can cause inflammation upon contact with the skin, eyes, and respiratory tract.[2] The electrophilic nature of the molecule likely contributes to its ability to react with biological macromolecules, triggering an irritation response. This necessitates the use of robust personal protective equipment (PPE).

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure safe handling from container to reaction vessel.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to contain the chemical and prevent it from reaching the user.

-

Engineering Controls: All manipulations of solid this compound must be performed inside a certified chemical fume hood to control airborne dust and vapors.[5] The work area should be well-ventilated.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact.[5] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[5]

-

Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned. Ensure no skin is exposed between the glove and the sleeve.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter should be used.

-

Step-by-Step Workflow for Handling and Weighing

This protocol provides a self-validating system for safely handling the solid reagent.

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

-

Staging: Place the reagent container, a tared weigh boat or vial, spatula, and a labeled waste container inside the fume hood.

-

Dispensing: Carefully open the reagent container. Using a clean spatula, transfer the desired amount of the solid to the tared container. Perform this action slowly to minimize the generation of airborne dust.

-

Cleaning: Securely close the main reagent container. Use a dry wipe to decontaminate the spatula and the exterior of the weigh boat before removing it from the hood. Dispose of the wipe in the designated solid waste container.

-

Transport: If the weighed compound needs to be moved, place it in a secondary, sealed container for transport.

-

Post-Handling: After completing the task, decontaminate the work surface in the fume hood. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[6]

Caption: A standardized workflow for the safe handling of solid this compound.

Section 4: Emergency Response and First Aid

In the event of an accidental exposure, a rapid and informed response is critical.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5]

-

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

-

Fire-Fighting Measures: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire. Hazardous decomposition products include toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas.[8]

-

Accidental Release: Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]

Section 5: Storage, Stability, and Disposal

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] Store away from incompatible materials such as strong oxidizing agents and acids.[8]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[5] Do not allow the chemical to enter drains or waterways. Contaminated packaging should be treated as the chemical itself.

Section 6: Synthetic Utility in Drug Development

This compound serves as a versatile building block, primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the ability to perform selective nucleophilic aromatic substitution (SNAr) reactions at the C2 position, displacing the chloro group. The nitro group can subsequently be reduced to an amine, providing another handle for further functionalization.

Example Protocol: Synthesis of an N-Aryl-4-methoxy-3-nitropyridin-2-amine

This protocol describes a typical SNAr reaction, a common first step in leveraging this intermediate.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent and Base: Add a suitable solvent (e.g., ethanol, DMF, or NMP) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

-

Nucleophile Addition: Add the desired substituted aniline (1.1 eq) to the stirring mixture.

-

Reaction: Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: A general workflow for a nucleophilic aromatic substitution reaction using the title compound.

References

-

PubChem. This compound. [Link]

-

Autech. Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: Applications of this compound. [Link]

-

PubChem. 2-Chloro-6-methoxy-3-nitropyridine. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 6980-09-2 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. innospk.com [innospk.com]

Proper handling and storage conditions for 2-Chloro-4-methoxy-3-nitropyridine

An In-depth Technical Guide to the Proper Handling and Storage of 2-Chloro-4-methoxy-3-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic intermediate in the synthesis of complex pharmaceutical molecules. Its trifunctionalized nature offers significant synthetic utility but also demands rigorous adherence to safety and handling protocols to ensure personnel safety and maintain compound integrity. This guide provides a comprehensive, technically-grounded framework for the proper handling, storage, and emergency management of this compound, synthesizing manufacturer safety data with established laboratory best practices.

Compound Identification and Physicochemical Properties

A foundational understanding of the chemical's properties is essential before it enters the laboratory workflow. These characteristics dictate its behavior and inform the necessary safety and storage protocols.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₃[1] |

| Molecular Weight | 188.57 g/mol |

| Appearance | Pale-yellow to yellow-brown solid/crystalline powder |

| Melting Point | 85-89 °C |

| Boiling Point | 314.9 ± 37.0 °C (Predicted)[2] |

| Density | ~1.445 g/cm³[2][3] |

| Storage Temperature | 2-8°C |

Hazard Identification and Risk Mitigation

This compound is classified as hazardous. The primary risks are associated with acute toxicity and irritation.

GHS Hazard Statements:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

The causality behind these classifications lies in the compound's reactivity. The electron-withdrawing nitro group and the chloro substituent on the pyridine ring make the molecule reactive towards nucleophiles, including biological macromolecules, leading to irritation and toxicity upon exposure.

Engineering Controls: The First Line of Defense

The most effective method to mitigate exposure is through robust engineering controls.

-

Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood. This prevents the inhalation of fine particulates.

-

Ventilation: The laboratory must have a well-maintained ventilation system to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following workflow illustrates the required donning procedure.

Figure 1: Step-by-step PPE workflow for handling this compound.

Detailed Handling and Use Protocols

Adherence to a systematic handling protocol is critical for both safety and experimental reproducibility.

Step-by-Step Handling Procedure:

-

Preparation: Ensure the fume hood is operational and the workspace is clear of incompatible materials, particularly strong oxidizing agents, acids, and bases.[7]

-

Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.

-

Aliquotting: Carefully weigh the required amount in the fume hood. Use non-sparking tools. Avoid creating dust. If dust is unavoidable, a respirator is mandatory.[6]

-

Container Sealing: After use, purge the container headspace with an inert gas (e.g., argon or nitrogen) before securely sealing.[8] This is crucial to prevent degradation from atmospheric components.

-

Decontamination: Thoroughly wipe down the spatula, weighing boat, and work surface with a suitable solvent. Dispose of all contaminated materials as hazardous waste.

-

Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[5][9]

Long-Term Storage and Stability

Proper storage is paramount to preserving the chemical's purity and preventing the formation of hazardous degradation products.

Figure 2: Logical relationship between storage conditions and their scientific rationale.

Key Storage Mandates:

-

Temperature: Store refrigerated at 2-8°C.[8]

-

Atmosphere: Keep under an inert gas like argon or nitrogen.[8]

-

Container: The container must be tightly closed and stored in a dry, well-ventilated place.[5][6] Use light-resistant containers.

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[5]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or physician.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[5]

-

Spill Cleanup: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Sweep up and place into a suitable, labeled container for hazardous waste disposal.[7]

Disposal

All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste. Disposal should be carried out by a licensed professional disposal service in accordance with all local, state, and federal regulations.[5]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 6980-09-2 [m.chemicalbook.com]

- 3. This compound, CAS No. 6980-09-2 - iChemical [ichemical.com]

- 4. This compound | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound CAS#: 6980-09-2 [amp.chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Personal Protective Equipment (PPE) for Handling 2-Chloro-4-methoxy-3-nitropyridine

This guide provides a comprehensive framework for selecting and implementing Personal Protective Equipment (PPE) when handling 2-Chloro-4-methoxy-3-nitropyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of safety and ensure self-validating laboratory protocols.

Hazard Profile of this compound

A thorough understanding of the specific hazards associated with a chemical is the foundational step in any risk assessment. This compound (CAS No: 6980-09-2) is a heterocyclic organic compound used as a pharmaceutical synthesis intermediate.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a multi-faceted approach to personal protection.

The primary hazards involve acute toxicity through multiple exposure routes and significant irritant properties.[2] This compound is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled. Furthermore, it is classified as a skin, eye, and respiratory irritant.[2][3][4][5]

Table 1: Chemical and Hazard Identification

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClN₂O₃ | PubChem[2] |

| Molecular Weight | 188.57 g/mol | PubChem[2] |

| Appearance | Pale-yellow to Yellow-brown Solid | Guidechem[6] |

| GHS Hazard Codes | H302, H312, H332 | PubChem[2] |

| H315, H319, H335 | PubChem[2] |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | PubChem[2] |

The presence of a nitro group and a chlorinated pyridine ring suggests that professionals should treat this compound with a high degree of caution, similar to other halogenated nitropyridines.[7][8]

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment is the final line of defense against chemical exposure. Its efficacy is predicated on the prior implementation of more robust control measures. The hierarchy of controls prioritizes strategies that eliminate or reduce the hazard at its source.

Caption: A step-by-step workflow for the safe removal of contaminated PPE.

Emergency Response Protocols

In the event of an exposure, immediate and correct action is vital. All personnel must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.

Table 2: First Aid Measures for Exposure

| Exposure Route | Action |

|---|---|

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. [4][5] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. [4][5] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell. [4][5]|

All exposure incidents, no matter how minor they seem, must be reported to the laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department.

Summary and Reference

This guide underscores that the safe handling of this compound is achieved through a systematic approach that combines engineering controls, administrative procedures, and the correct use of PPE. The causality-driven protocols outlined herein are designed to be self-validating, empowering researchers to work with confidence and safety.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2-Chloro-3-methoxy-5-nitropyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Safety Data Sheet - 2-Chloro-3-nitropyridine Source: Jubilant Ingrevia URL: [Link]

-

Title: Personal Protective Equipment Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: 5 Types of PPE for Hazardous Chemicals Source: Hazmat School URL: [Link]

-

Title: Personal Protective Equipment Source: University of Alabama - Environmental Health & Safety URL: [Link]

-

Title: Personal Protective Equipment (PPE) for Industrial Chemicals Source: Respirex International URL: [Link]

-

Title: Standard Operating Procedure: Pyridine Source: Washington State University - Environmental Health & Safety URL: [Link]

-

Title: 2-Chloro-6-methoxy-3-nitropyridine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine Source: Organic Syntheses URL: [Link]

-

Title: Handling Pyridine: Best Practices and Precautions Source: Post Apple Scientific URL: [Link]

Sources

- 1. This compound CAS#: 6980-09-2 [m.chemicalbook.com]

- 2. This compound | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-methoxy-5-nitropyridine | C6H5ClN2O3 | CID 23456152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxy-3-nitropyridine in Common Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-methoxy-3-nitropyridine, a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive published quantitative solubility data for this specific compound, this document outlines the foundational principles governing its solubility, presents its known physicochemical properties, and offers a detailed, field-proven experimental protocol for determining its solubility in common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the theoretical framework and practical methodologies necessary to effectively utilize this compound in a laboratory setting.

Introduction: The Significance of Solubility in a Research Context

This compound is a substituted pyridine derivative with significant applications as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its behavior in various solvents is paramount for process optimization, ensuring reproducibility, and enabling the rational design of experimental conditions.

This guide moves beyond a simple recitation of data, instead offering a first-principles approach to understanding and determining solubility. By explaining the interplay between the solute's molecular structure and the solvent's properties, researchers can make informed predictions and develop robust experimental designs.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₃ | PubChem[2] |

| Molecular Weight | 188.57 g/mol | PubChem[2] |

| Appearance | Pale-yellow to Yellow-brown Solid | Guidechem[3] |

| Boiling Point | 314.9 ± 37.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.445 g/cm³ | iChemical[4] |

| pKa | -0.48 ± 0.10 (Predicted) | Guidechem[3] |

The presence of a polar pyridine ring, a nitro group, and a methoxy group, combined with a chloro substituent, gives this compound a distinct polarity. The nitrogen atom in the pyridine ring and the oxygen atoms in the nitro and methoxy groups can act as hydrogen bond acceptors. These structural features suggest that the solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

Theoretical Framework: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its solubility in a given solvent will be determined by the balance of the following interactions:

-

Polarity: The molecule possesses a significant dipole moment due to its electronegative atoms. Therefore, it is expected to be more soluble in polar solvents than in non-polar solvents. Polar solvents can stabilize the partial charges of the solute through dipole-dipole interactions.

-

Hydrogen Bonding: While the compound does not have hydrogen bond donors, the nitrogen and oxygen atoms can act as acceptors. Protic solvents, which can donate hydrogen bonds (e.g., water, alcohols), may exhibit enhanced solubility.[5]

-

Aprotic Solvents: Polar aprotic solvents (e.g., acetone, DMSO), which have large dipole moments but lack O-H or N-H bonds, are also likely to be effective solvents.[5][6]

The following diagram illustrates the relationship between solvent properties and expected solubility.

Sources

- 1. This compound CAS#: 6980-09-2 [m.chemicalbook.com]

- 2. This compound | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound, CAS No. 6980-09-2 - iChemical [ichemical.com]

- 5. What Is a Polar Solvent? 9 Common Types And Uses [k-chem.vn]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Stability and Reactivity of 2-Chloro-4-methoxy-3-nitropyridine

Introduction

2-Chloro-4-methoxy-3-nitropyridine (CAS No. 6980-09-2) is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis.[1][2] Its strategic arrangement of a chloro leaving group, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group on an electron-deficient pyridine core imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the stability and reactivity of this intermediate, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals. By understanding the causal relationships behind its chemical behavior, scientists can effectively leverage this molecule to construct complex molecular architectures for pharmaceuticals, agrochemicals, and specialty materials.[1][3]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is foundational to its effective use in synthesis. This compound is typically supplied as a pale-yellow or yellow-brown solid.[4] The key physicochemical data are summarized below, providing a baseline for experimental design and safety considerations.

| Property | Value | Source |

| CAS Number | 6980-09-2 | [5][6] |

| Molecular Formula | C₆H₅ClN₂O₃ | [5][6] |

| Molecular Weight | 188.57 g/mol | [5][6] |

| Appearance | Pale-yellow to Yellow-brown Solid | [4] |

| Melting Point | 78-80 °C (lit.) | [7] |

| Boiling Point | 314.9 °C at 760 mmHg | [8] |

| Density | 1.445 g/cm³ | [8] |

| Flash Point | 144.3 °C | [8] |

| pKa (Predicted) | -0.48 ± 0.10 | [4] |

Core Reactivity Profile

The reactivity of this compound is dominated by the electronic interplay of its substituents. The pyridine ring nitrogen and the ortho-nitro group act as strong electron-withdrawing moieties, rendering the aromatic system electron-deficient. This electronic characteristic is the primary driver for its susceptibility to nucleophilic attack, particularly at the C2 position.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent and synthetically valuable reaction of this compound is Nucleophilic Aromatic Substitution (SNAr). The C2 position is highly activated towards nucleophilic attack for two principal reasons: the chlorine atom is an excellent leaving group, and the electron-deficient nature of the pyridine ring can stabilize the transient, negatively charged intermediate (Meisenheimer complex).[9][10][11]

The mechanism involves the initial addition of a nucleophile to the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[12] This stabilization is the critical factor that lowers the activation energy for the reaction. The subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common Nucleophiles and Their Applications:

-

Amines (Primary and Secondary): Reaction with a wide range of amines is a facile process, allowing for the introduction of diverse amino functionalities. This is a cornerstone reaction in medicinal chemistry for building libraries of potential drug candidates. The reaction typically proceeds in a polar solvent, often with a non-nucleophilic base to scavenge the HCl byproduct.[9]

-

Hydrazine: The reaction with hydrazine hydrate yields the corresponding 4-methoxy-3-nitro-2-hydrazinylpyridine. This product is a valuable precursor for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are privileged scaffolds in drug discovery. The reaction of a related compound, 4-methoxy-5-nitropyrimidine, with hydrazine has been shown to result in the formation of 3-amino-4-nitropyrazole.[13]

-

Alkoxides and Hydroxide: Nucleophiles like sodium methoxide or potassium hydroxide can displace the chloride to form 2,4-dimethoxy-3-nitropyridine or 2-hydroxy-4-methoxy-3-nitropyridine, respectively. These reactions are often performed under anhydrous conditions for alkoxides or in aqueous solutions for hydroxides, sometimes requiring elevated temperatures.[14]

Reduction of the Nitro Group

The nitro group at the C3 position serves as a versatile functional handle that can be readily reduced to a primary amine. This transformation is pivotal as it unmasks a nucleophilic site, opening avenues for a host of secondary derivatizations such as acylation, sulfonylation, or diazotization followed by substitution.

Commonly employed methods for this reduction include:

-

Stannous Chloride (SnCl₂): A classic and reliable method involves using stannous chloride dihydrate in an acidic medium (like concentrated HCl) or a polar solvent like ethanol or ethyl acetate. This method is known for its high efficiency and tolerance of other functional groups.[15]

-

Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is another effective method. This approach is often cleaner, as the byproducts are gaseous, simplifying purification. Careful control of reaction conditions is necessary to avoid reduction of the pyridine ring or hydrogenolysis of the C-Cl bond.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond at the C2 position is a suitable electrophilic partner for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This is one of the most powerful C-C bond-forming reactions in modern synthesis.[16] this compound can be coupled with a variety of aryl or heteroaryl boronic acids (or their esters) to synthesize biaryl compounds. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[17] The choice of ligand, base, and solvent system is crucial for achieving high yields and must often be optimized for specific substrates.[18][19]

Stability Profile and Handling

Thermal Stability: this compound exhibits good thermal stability under standard laboratory conditions, as indicated by its relatively high boiling point of 314.9 °C.[8] However, like many nitroaromatic compounds, it may decompose upon prolonged exposure to very high temperatures. Studies on related nitroaromatic compounds show that decomposition pathways can involve the cleavage of the C-NO₂ bond or intramolecular rearrangements.[20] For synthetic applications, reactions are typically conducted well below its boiling point to ensure integrity.

Chemical Stability and Hydrolysis: The compound is stable in neutral and dry conditions. However, its reactivity towards nucleophiles implies a susceptibility to hydrolysis under certain conditions.

-

Acidic Conditions: In strong aqueous acid, hydrolysis of the C-Cl bond is generally slow.

-

Basic Conditions: Under strong aqueous basic conditions (e.g., concentrated NaOH), hydrolysis can occur via the SNAr mechanism, with hydroxide acting as the nucleophile to produce 2-hydroxy-4-methoxy-3-nitropyridine. This reaction may require elevated temperatures to proceed at a practical rate.[14] The hydrolysis of 2-chloropyridine itself often requires harsh conditions, but the presence of the activating nitro group in the target molecule facilitates this process.[14][21]

Storage and Handling: To maintain its quality and ensure safety, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents, strong acids, and strong bases. According to its GHS classification, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform initial small-scale trials to optimize conditions for their specific substrates and equipment.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

This protocol describes a general procedure for the SNAr reaction, a cornerstone of this compound's utility. The choice of base and solvent is critical; a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is used to neutralize the HCl formed during the reaction without competing with the primary nucleophile.

Caption: Workflow for SNAr reaction with an amine.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

-

Reagent Addition: Add the secondary amine (e.g., morpholine, 1.1 eq) to the solution, followed by the addition of a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The causality here is that thermal energy is required to overcome the activation energy barrier of the SNAr reaction.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a self-validating step to ensure the reaction has gone to completion before proceeding to work-up.

-

Work-up: Once complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine. This removes the triethylamine hydrochloride salt and other water-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for C-C bond formation. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxygen. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[16][17]

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Inert Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe. Degassing is critical to prevent oxidative degradation of the Pd(0) catalyst.

-

Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a synthetically powerful and versatile intermediate whose reactivity is governed by a well-understood set of electronic principles. Its high susceptibility to nucleophilic aromatic substitution, coupled with the ability to perform subsequent modifications like nitro group reduction and palladium-catalyzed cross-coupling, makes it an invaluable tool for the efficient construction of complex, nitrogen-containing molecules. A thorough understanding of its stability and reactivity profile, as detailed in this guide, empowers chemists to design robust and innovative synthetic routes for applications in drug discovery, agrochemicals, and materials science.

References

-

A. M. El-Nahas, N. Lah, M. El-Boraey, and H. A. (2018). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. International Journal of Chemical Kinetics. [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloropyridine. PubChem Compound Database. [Link]

-

Hangzhou Molbase Biotechnology Co., Ltd. (n.d.). Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. Molbase. [Link]

- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

-

Y. Li, et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: Applications of this compound (CAS 6980-09-2). [Link]

-

M. A. V. Ribeiro da Silva, et al. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics. [Link]

-

B. Marciniec & M. Ogrodowczyk. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

M. Mąkosza, et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

-

ResearchGate. (n.d.). Thermal degradation steps and temperatures details. [Link]

-

W. Tsang. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

-

Erland Stevens. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

-

Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. [Link]

-

Chemsrc. (2025). 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8. [Link]

-

iChemical. (n.d.). This compound, CAS No. 6980-09-2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatile Role of this compound (CAS 6980-09-2) in Specialty Chemical Manufacturing. [Link]

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. PubChem. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

S. D. Dreher, et al. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

-

H. C. van der Plas & M. C. Vollering. (1970). Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine. Journal of the Chemical Society C: Organic. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-3-hydrazinylpyridine. PubChem Compound Database. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 6980-09-2 [m.chemicalbook.com]

- 6. This compound | C6H5ClN2O3 | CID 3778232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-6-methoxy-3-nitropyridine | CAS#:38533-61-8 | Chemsrc [chemsrc.com]

- 8. This compound, CAS No. 6980-09-2 - iChemical [ichemical.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. echemi.com [echemi.com]

- 13. Pyrimidine reactions. Part XVIII. The conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole by hydrazine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 15. Page loading... [guidechem.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. benchchem.com [benchchem.com]

- 19. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

A Comprehensive Technical Guide to the Hazard Profile and Emergency Response for 2-Chloro-4-methoxy-3-nitropyridine

This document provides an in-depth technical overview of the potential hazards associated with 2-Chloro-4-methoxy-3-nitropyridine (CAS No. 6980-09-2), a heterocyclic organic compound often utilized as a pharmaceutical synthesis intermediate.[1] It is intended for researchers, scientists, and drug development professionals who may handle this substance. The guide outlines the toxicological profile, routes of exposure, and detailed first-aid protocols grounded in established safety science.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of safe handling. This compound is a solid substance under standard conditions.[2]

| Identifier | Value | Source |

| CAS Number | 6980-09-2 | PubChem[3], ChemicalBook[1] |

| Molecular Formula | C6H5ClN2O3 | PubChem[3], ChemicalBook[1] |

| Molecular Weight | 188.57 g/mol | PubChem[3] |

| Appearance | White to off-white or pale-yellow solid | ChemicalBook[2], Guidechem[4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | ChemicalBook[2] |

Section 2: Hazard Identification and Toxicological Profile

The hazard profile of this compound is dictated by its chemical structure—a pyridine ring substituted with chloro, methoxy, and nitro functional groups. This combination warrants a classification of hazardous under multiple categories.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][5] |

Toxicological Insights

While comprehensive toxicological data for this specific molecule is not fully available[6], its structure allows for informed predictions based on related compounds.

-

Pyridine Moiety : The core pyridine structure is associated with potential health concerns, primarily hepatic (liver) effects.[7][8] Exposure to pyridine vapors has also been linked to neurological symptoms such as headaches and giddiness.[7][8]

-

Nitro Group : Aromatic nitro compounds are known for a range of toxicological effects. Studies on related nitropyridines have shown potential for toxicity to the blood system.[9] Furthermore, many nitro-aromatic compounds are investigated for mutagenic properties.[10]

-

Chloro Group : The presence of a halogen can enhance the reactivity and toxicity of the molecule.

-

Thermal Decomposition : During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[6][11][12]

Routes of Exposure and Associated Symptoms

Exposure can occur via four primary routes, each leading to a distinct set of physiological responses.

Caption: Primary routes of exposure and their associated symptoms.

Section 3: First-Aid and Emergency Protocols

Immediate and appropriate first-aid is critical in mitigating the effects of accidental exposure. The following protocols are based on standard practices for hazardous chemicals.[13][14]

Immediate First-Aid Decision Workflow

In any exposure event, a structured response is paramount. The primary goal is to safely remove the individual from the source of exposure and decontaminate them before seeking professional medical evaluation.

Caption: A logical workflow for responding to a chemical exposure event.

Protocol for Inhalation Exposure

-

Immediate Relocation : Remove the individual from the contaminated area to fresh air at once.[6][13]

-

Breathing Support :

-

Medical Attention : Seek immediate medical aid.[6][11] Symptoms such as wheezing, coughing, or shortness of breath may be delayed.[11][15]

Protocol for Dermal (Skin) Contact

-

Decontamination : Immediately flush the affected skin with large amounts of water for at least 15 minutes.[6][11]

-

Clothing Removal : Simultaneously remove all contaminated clothing and shoes while flushing with water.[6][11]

-

Washing : Gently wash the affected areas thoroughly with soap and water.[11][15]

-

Medical Attention : Get immediate medical aid, even if symptoms like redness or irritation are not immediately apparent.[6][11]

-

Post-Exposure Care : Wash contaminated clothing separately before reuse.[6][15]

Protocol for Ocular (Eye) Contact

-

Immediate Flushing : Immediately flush the eyes with large amounts of water for at least 15 minutes.[6][13][15]

-

Eyelid Manipulation : Occasionally lift the upper and lower eyelids to ensure complete irrigation of the eye surface.[6][13]

-

Contact Lenses : If present, remove contact lenses, but only if it is safe and easy to do so; continue rinsing.[15]

-

Medical Intervention : Seek immediate medical attention from an ophthalmologist or at an emergency facility.[6][11] Do not put any ointments, oils, or medication in the victim's eyes without specific instructions from a physician.[11]

Protocol for Ingestion

-

Do Not Induce Vomiting : This is a critical step, as inducing emesis can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis.[6]

-

Rinse Mouth : Have the conscious and alert victim rinse their mouth thoroughly with water.[5][15]

-

Dilution : If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink to dilute the substance.[6]

-

Consciousness : Never give anything by mouth to an unconscious person.[6]

Notes to Physician

Treatment should be symptomatic and supportive.[6] Keep the victim under observation as symptoms may be delayed.[15]

Section 4: Handling, Storage, and Spill Management

Preventing exposure is the most effective safety strategy.

-